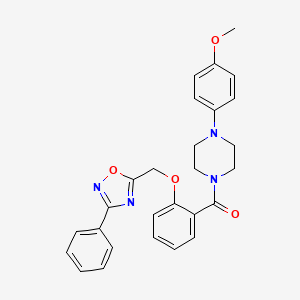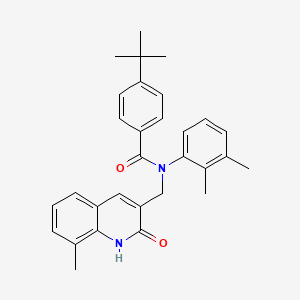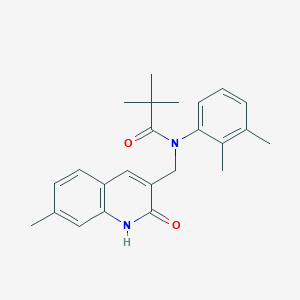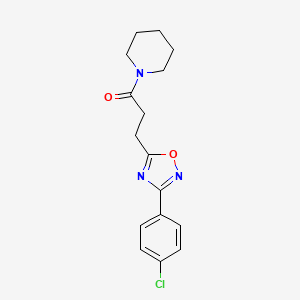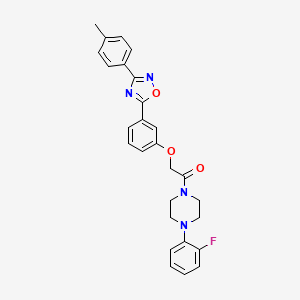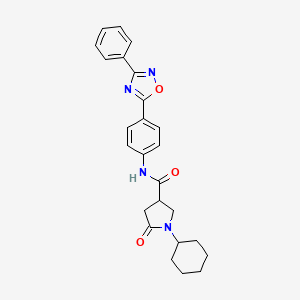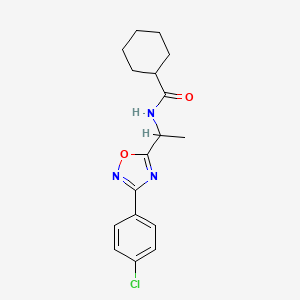
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. It has gained much attention in the scientific community due to its potential therapeutic effects.
Mechanism of Action
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide acts on the cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the body. CB1 receptors are mainly found in the central nervous system, while CB2 receptors are primarily located in the immune system. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has a higher affinity for CB1 receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the modulation of pain and inflammation responses.
Biochemical and Physiological Effects
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been found to inhibit cancer cell growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in lab experiments is that it has a high affinity for CB1 receptors, making it a potent activator of these receptors. However, one limitation is that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide. One area of interest is the development of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide analogs that may have improved therapeutic properties. Additionally, further studies are needed to understand the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide on the body and its potential for addiction. Finally, the potential use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Synthesis Methods
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by cyclization with cyclohexanone, and then coupling with 1-bromo-3-chloropropane. The resulting product is then treated with sodium hydroxide to obtain N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide.
Scientific Research Applications
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been shown to have anti-cancer properties and may be used in cancer therapy.
properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(19-16(22)13-5-3-2-4-6-13)17-20-15(21-23-17)12-7-9-14(18)10-8-12/h7-11,13H,2-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSWTDAQYKMNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)


